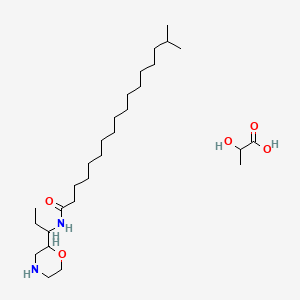
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1), also known as isostearamidopropyl morpholine lactate, is a compound with a complex structure that combines a hydroxy acid and an amide. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) typically involves the reaction of isostearic acid with morpholine and propylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the stabilization of tissues and cells in vitro.
Medicine: Acts as a penetration enhancer for topical drugs, improving their absorption through the skin.
Industry: Utilized in the removal of metal contaminants from surfaces
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Surfactant Action: Reduces surface tension, allowing for better mixing of substances.
Penetration Enhancement: Alters the lipid structure of the skin, increasing the permeability of drugs.
Stabilization: Interacts with cellular membranes to stabilize tissues and cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide
- Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1)
Uniqueness
Propanoic acid, 2-hydroxy-, compd. with N-(3-(4-morpholinyl)propyl)isooctadecanamide (1:1) is unique due to its combination of a hydroxy acid and an amide, which imparts both hydrophilic and lipophilic properties. This makes it an effective surfactant and penetration enhancer, distinguishing it from other similar compounds .
Propiedades
Número CAS |
133651-38-4 |
|---|---|
Fórmula molecular |
C28H56N2O5 |
Peso molecular |
500.765 |
Nombre IUPAC |
2-hydroxypropanoic acid;16-methyl-N-(1-morpholin-2-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-4-23(24-21-26-19-20-29-24)27-25(28)18-16-14-12-10-8-6-5-7-9-11-13-15-17-22(2)3;1-2(4)3(5)6/h22-24,26H,4-21H2,1-3H3,(H,27,28);2,4H,1H3,(H,5,6) |
Clave InChI |
ZLMILNYQEZOGEV-UHFFFAOYSA-N |
SMILES |
CCC(C1CNCCO1)NC(=O)CCCCCCCCCCCCCCC(C)C.CC(C(=O)O)O |
Sinónimos |
ISOSTEARAMIDOPROPYL MORPHOLINE LACTATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















